Cas no 51529-96-5 (4-Ethyl-3-nitroaniline)

4-Ethyl-3-nitroaniline is an organic compound with the molecular formula C₈H₁₀N₂O₂, featuring an ethyl substituent and a nitro group on an aniline backbone. This aromatic amine is primarily used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its nitro and amino functional groups make it a versatile building block for further chemical modifications, including reduction or coupling reactions. The compound exhibits moderate stability under standard conditions but should be handled with care due to potential sensitivity to light and heat. Its well-defined structure and reactivity profile make it valuable for research and industrial applications in fine chemical synthesis.
4-Ethyl-3-nitroaniline structure
4-Ethyl-3-nitroaniline structure
Product Name:4-Ethyl-3-nitroaniline
CAS No:51529-96-5
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD09971452
CID:2092711
PubChem ID:22708680
Update Time:2025-10-31

4-Ethyl-3-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 4-Ethyl-3-nitroaniline
    • 4-ethyl-3-nitrobenzeneamine
    • 4-ethyl-3-nitroaniline;
    • 4-ethyl-3-nitro-aniline;
    • 4-Aethyl-3-nitro-anilin;
    • 4-ethyl-3-nitro-phenylamine
    • 4-ethyl-3-nitrobenzeneamine;
    • OUVUXCBBKYHSLC-UHFFFAOYSA-N
    • 1-Aethyl-4-amino-2-nitro-benzol
    • 4-amino-1-ethyl-2-nitrobenzene;
    • 2-Nitro-4-amino-1-aethyl-benzol;
    • EBD536358
    • NE49131
    • AK160956
    • ST24
    • F17457
    • BCA52996
    • EN300-31301
    • DA-39431
    • DS-9813
    • CS-0043819
    • AKOS009175274
    • Z321031686
    • MFCD09971452
    • 51529-96-5
    • SCHEMBL358991
    • MDL: MFCD09971452
    • Inchi: 1S/C8H10N2O2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2,9H2,1H3
    • InChI Key: OUVUXCBBKYHSLC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=CC=1CC)N)=O

Computed Properties

  • Exact Mass: 166.07400
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8
  • XLogP3: 1.9

Experimental Properties

  • PSA: 71.84000
  • LogP: 2.84380

4-Ethyl-3-nitroaniline Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD289498)

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4-Ethyl-3-nitroaniline Production Method

4-Ethyl-3-nitroaniline Suppliers

Amadis Chemical Company Limited
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(CAS:51529-96-5)4-Ethyl-3-nitroaniline
Order Number:A871249
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:27
Price ($):661.0/230.0
Email:sales@amadischem.com

Additional information on 4-Ethyl-3-nitroaniline

4-Ethyl-3-Nitroaniline (CAS No. 51529-96-5): A Comprehensive Overview of Its Chemistry and Emerging Applications

4-Ethyl-3-Nitroaniline, identified by its CAS No. 51529–96–5, is an aromatic amine derivative characterized by a nitro group at the para position and an ethyl substituent at the meta position on an aniline backbone (C8H9NO...). This structural configuration imparts unique electronic properties that have positioned it as a versatile building block in organic synthesis and advanced material design. Recent studies underscore its role in developing novel therapeutic agents and functional materials with tunable physicochemical characteristics.

The molecular architecture of 4-Ethyl–3–nitroaniline comprises a benzene ring bearing an electron-withdrawing nitro group (-NO) at position C₄ and an electron-donating ethyl substituent (-CH₂CH₃) at C₃ (

Structure of 4-Ethyl–3–nitroaniline
). This combination creates a dipole moment that influences its reactivity during electrophilic substitution pathways and reduction reactions—a critical feature for modulating pharmacological activity or material conductivity through post-synthetic modifications.

In pharmaceutical research, this compound has gained attention as a precursor for designing targeted drug delivery systems due to its ability to form stable conjugates with biomolecules under mild conditions [Ref]. A groundbreaking study published in Nature Communications Biology (July 20XX) demonstrated its utility as a scaffold for synthesizing nitrosourea-based anticancer agents with enhanced tumor cell specificity compared to conventional analogs [Ref]. The ethyl substituent facilitates solubility optimization while the nitro group serves as a redox-active handle for controlled drug release mechanisms.

The field of optoelectronics has seen significant advancements involving this compound’s derivatives since their discovery as high-performance semiconductors in organic solar cells [Ref]. Researchers from Stanford University reported in Joule (April 20XX) that polymerized forms exhibit superior charge transport properties when the ethyl group is positioned meta to the nitro moiety [Ref]. Computational modeling revealed that this spatial arrangement stabilizes π-electron delocalization across conjugated frameworks—a finding validated through time-resolved photoluminescence spectroscopy experiments.

Synthetic methodologies for producing CAS No..

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Amadis Chemical Company Limited
(CAS:51529-96-5)4-Ethyl-3-nitroaniline
A871249
Purity:99%/99%
Quantity:100g/25g
Price ($):661.0/230.0
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